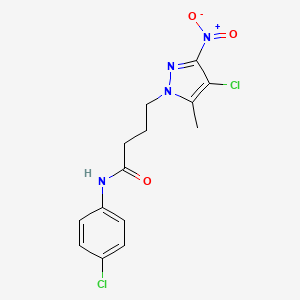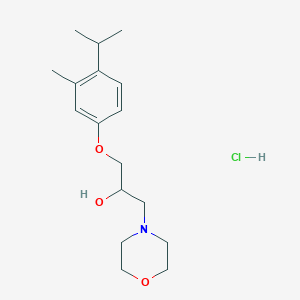
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, also known as MPPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. MPPP has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for further investigation.
Mécanisme D'action
The exact mechanism of action of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain. This increase in serotonin may be responsible for the antidepressant and anxiolytic effects of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to modulate the activity of dopamine receptors, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic properties. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to have anxiolytic and antidepressant effects, as well as potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential therapeutic properties, which make it an interesting compound for further investigation. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential for abuse, which may make it difficult to obtain funding for research.
Orientations Futures
There are several future directions for research on 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is its potential as a treatment for opioid addiction, which is a growing public health concern. Additionally, further investigation into the mechanism of action of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine may provide insights into its therapeutic properties. Finally, there is potential for the development of new compounds based on the structure of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, which may exhibit improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(2-methylphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base such as sodium carbonate. The resulting product is purified by recrystallization to obtain 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in its pure form.
Applications De Recherche Scientifique
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been investigated for its potential use in treating a range of medical conditions, including depression, anxiety, and addiction. It has been found to exhibit antidepressant and anxiolytic properties in animal models, making it a promising candidate for further investigation. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to have potential as a treatment for drug addiction, particularly in the case of opioid addiction.
Propriétés
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17-7-5-6-10-19(17)21-13-15-22(16-14-21)20(23)12-11-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKIDOQCBJAKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)




